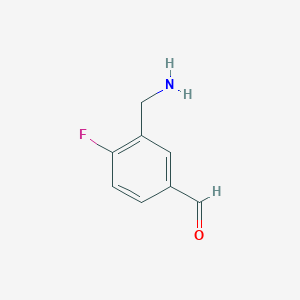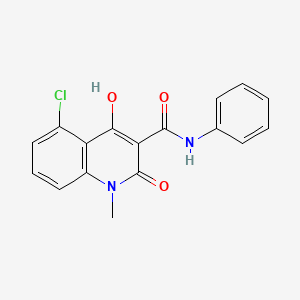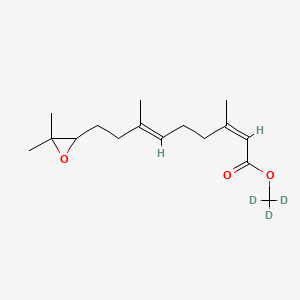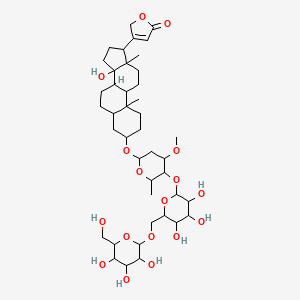
3-(Aminomethyl)-4-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-4-fluorobenzaldehyde: is an organic compound that features both an amino group and a fluorine atom attached to a benzaldehyde structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-fluorobenzaldehyde can be achieved through several methods. One common approach involves the nitration of 4-fluorobenzaldehyde followed by reduction to introduce the amino group. Another method includes the use of a Mannich reaction, where 4-fluorobenzaldehyde reacts with formaldehyde and a primary amine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and solvent systems to ensure efficient conversion and isolation of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the fluorine atom.
Major Products Formed
Oxidation: 3-(Aminomethyl)-4-fluorobenzoic acid.
Reduction: 3-(Aminomethyl)-4-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Aminomethyl)-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-4-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
- 3-(Aminomethyl)phenylboronic acid hydrochloride
- 3-(Aminomethyl)-5-methylhexanoic acid (S-pregabalin)
Uniqueness
3-(Aminomethyl)-4-fluorobenzaldehyde is unique due to the presence of both an amino group and a fluorine atom on the benzaldehyde ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. The fluorine atom also enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Propriétés
Numéro CAS |
771573-95-6 |
|---|---|
Formule moléculaire |
C8H8FNO |
Poids moléculaire |
153.15 g/mol |
Nom IUPAC |
3-(aminomethyl)-4-fluorobenzaldehyde |
InChI |
InChI=1S/C8H8FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H,4,10H2 |
Clé InChI |
IAPKPUUYDQVHSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=O)CN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester](/img/structure/B13407407.png)




![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13407441.png)




![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13407466.png)

